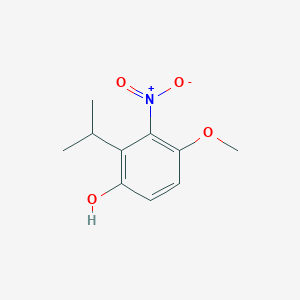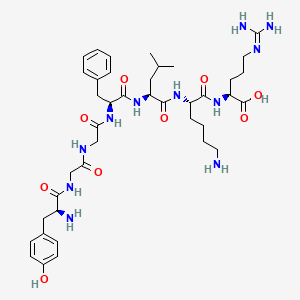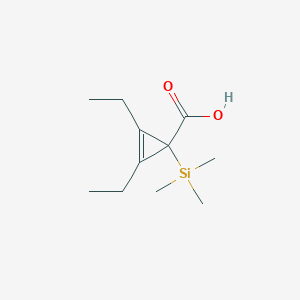![molecular formula C17H31NO3S2 B12528790 [(Tetradecanoylcarbamothioyl)sulfanyl]acetic acid CAS No. 805323-99-3](/img/structure/B12528790.png)
[(Tetradecanoylcarbamothioyl)sulfanyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Tetradecanoylcarbamothioyl)sulfanyl]acetic acid is an organic compound that features a unique combination of functional groups, including a long-chain fatty acid, a carbamothioyl group, and a sulfanyl group attached to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Tetradecanoylcarbamothioyl)sulfanyl]acetic acid typically involves the reaction of tetradecanoic acid with thiocarbamoyl chloride to form tetradecanoylcarbamothioyl chloride. This intermediate is then reacted with sodium sulfide to introduce the sulfanyl group, followed by the addition of acetic acid to complete the synthesis. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[(Tetradecanoylcarbamothioyl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the tetradecanoyl moiety can be reduced to form alcohols.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted acetic acid derivatives.
Aplicaciones Científicas De Investigación
[(Tetradecanoylcarbamothioyl)sulfanyl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability or conductivity.
Mecanismo De Acción
The mechanism of action of [(Tetradecanoylcarbamothioyl)sulfanyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, the sulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or activation of enzymatic activity. The long-chain fatty acid moiety can also interact with lipid membranes, affecting their fluidity and function.
Comparación Con Compuestos Similares
[(Tetradecanoylcarbamothioyl)sulfanyl]acetic acid can be compared with other similar compounds, such as:
[(Butylcarbamothioyl)sulfanyl]acetic acid: Similar structure but with a shorter alkyl chain, leading to different physical and chemical properties.
[(Hexadecanoylcarbamothioyl)sulfanyl]acetic acid: Longer alkyl chain, which may enhance its hydrophobic interactions and membrane affinity.
[(Octadecanoylcarbamothioyl)sulfanyl]acetic acid:
The uniqueness of this compound lies in its balanced combination of hydrophobic and hydrophilic properties, making it versatile for various applications.
Propiedades
Número CAS |
805323-99-3 |
|---|---|
Fórmula molecular |
C17H31NO3S2 |
Peso molecular |
361.6 g/mol |
Nombre IUPAC |
2-(tetradecanoylcarbamothioylsulfanyl)acetic acid |
InChI |
InChI=1S/C17H31NO3S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(19)18-17(22)23-14-16(20)21/h2-14H2,1H3,(H,20,21)(H,18,19,22) |
Clave InChI |
DCKOHNZURSRHCK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)NC(=S)SCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2H-Thieno[3,4-e]-1,2,4-thiadiazine, 3-methyl-, 1,1-dioxide](/img/structure/B12528716.png)
![[(4-Phenylbut-1-en-3-yn-1-yl)selanyl]benzene](/img/structure/B12528719.png)

![Pyridinium, 1,1'-[1,4-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-](/img/structure/B12528723.png)
![2,6-Bis[4-(trifluoromethyl)phenyl]anthracene](/img/structure/B12528729.png)




![2-[Bis(2-ethoxyethyl)phosphanyl]-4-ethoxyphenol](/img/structure/B12528763.png)
![Acetic acid;[1-(hydroxymethyl)-3-methyl-4-methylidenecyclopentyl]methanol](/img/structure/B12528765.png)
![1,3,5-Tris[(3-ethyloxetane-3-yl)methoxy]benzene](/img/structure/B12528768.png)
![Dimethyl[2-methyl-1-(trimethylstannyl)-1H-inden-3-yl]phosphane](/img/structure/B12528777.png)
